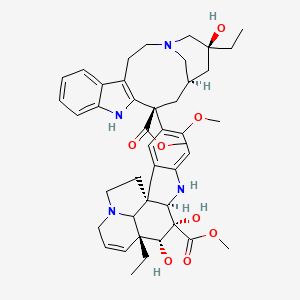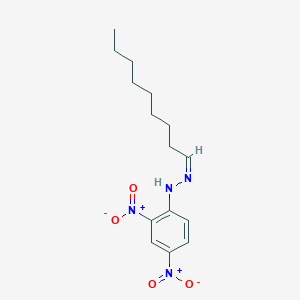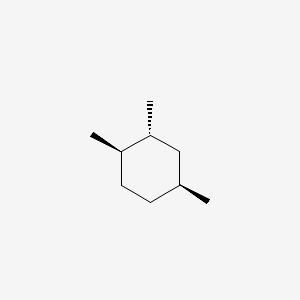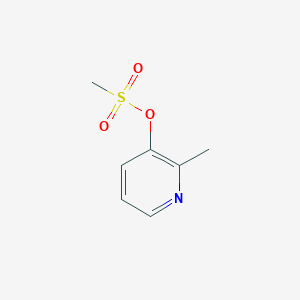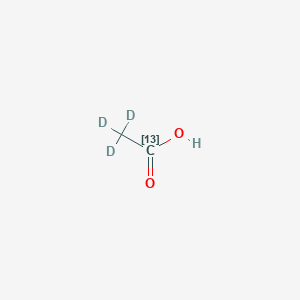
rac-Sitagliptin (S)-Maleate Adduct (mixture of diastereomers)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sitagliptin Fumarate Adduct is a compound formed by the combination of sitagliptin and fumaric acid. Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the treatment of type 2 diabetes mellitus. It works by increasing insulin production and decreasing the production of glucagon by the pancreas. The fumarate adduct enhances the stability and solubility of sitagliptin, making it more effective for pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Sitagliptin Fumarate Adduct involves heating sitagliptin with fumaric acid at 80°C for about 30 hours. The reaction is typically carried out in a sealed vial to ensure the proper formation of the adduct .
Industrial Production Methods: Industrial production of Sitagliptin Fumarate Adduct follows similar principles but on a larger scale. The process involves precise control of temperature and reaction time to ensure high yield and purity. The use of advanced reactors and purification systems helps in achieving the desired quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Sitagliptin Fumarate Adduct undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.
Applications De Recherche Scientifique
Sitagliptin Fumarate Adduct has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying DPP-4 inhibitors and their interactions with other molecules.
Biology: Used in research on glucose metabolism and insulin regulation.
Medicine: Used in the development of new treatments for type 2 diabetes and related metabolic disorders.
Industry: Used in the formulation of pharmaceutical products to enhance stability and solubility.
Mécanisme D'action
Sitagliptin Fumarate Adduct works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This enzyme breaks down incretin hormones, which are responsible for stimulating insulin release and inhibiting glucagon release. By preventing the breakdown of these hormones, sitagliptin increases insulin production and decreases glucagon production, thereby helping to regulate blood glucose levels .
Comparaison Avec Des Composés Similaires
Vildagliptin: Another DPP-4 inhibitor used in the treatment of type 2 diabetes.
Saxagliptin: A DPP-4 inhibitor with a similar mechanism of action.
Alogliptin: Another member of the DPP-4 inhibitor class.
Comparison: Sitagliptin Fumarate Adduct is unique in its enhanced stability and solubility compared to other DPP-4 inhibitors. This makes it more effective in pharmaceutical formulations and provides better therapeutic outcomes.
Propriétés
Formule moléculaire |
C20H19F6N5O5 |
|---|---|
Poids moléculaire |
523.4 g/mol |
Nom IUPAC |
(2S)-2-[[4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]amino]butanedioic acid |
InChI |
InChI=1S/C20H19F6N5O5/c21-11-6-13(23)12(22)4-9(11)3-10(27-14(18(35)36)7-17(33)34)5-16(32)30-1-2-31-15(8-30)28-29-19(31)20(24,25)26/h4,6,10,14,27H,1-3,5,7-8H2,(H,33,34)(H,35,36)/t10?,14-/m0/s1 |
Clé InChI |
SDIOBAOATSWLLA-SBNLOKMTSA-N |
SMILES isomérique |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N[C@@H](CC(=O)O)C(=O)O |
SMILES canonique |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NC(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




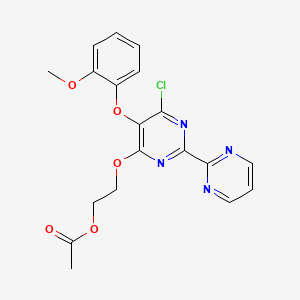


![Ethyl 2-[2-(dimethylamino)ethylamino]pyridine-3-carboxylate](/img/structure/B13849640.png)
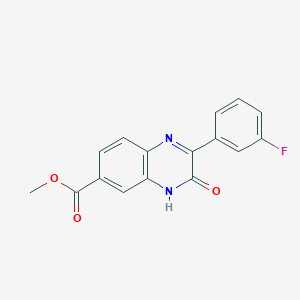
![3-[3-(3-aminobenzyl)-4-oxopyridazin-1(4H)-yl]benzonitrile](/img/structure/B13849649.png)
